molecular formula C8H10BrN3O2S B8309249 4-(5-Bromopyrimidin-2-yl)thiomorpholine 1,1-dioxide

4-(5-Bromopyrimidin-2-yl)thiomorpholine 1,1-dioxide

Cat. No. B8309249
M. Wt: 292.16 g/mol
InChI Key: QBPDEJKXTMIGAY-UHFFFAOYSA-N
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Patent
US08802679B2

Procedure details

5-Bromo-2-chloropyrimidine (400 mg) was dissolved in DMF (4 ml), and thiomorpholine 1,1-dioxide (308 mg) and K2CO3 (857 mg) were added thereto, followed by stirring at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, and then a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with CHCl3. The organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 4-(5-bromopyrimidin-2-yl)thiomorpholine 1,1-dioxide (191 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two
Name
Quantity
857 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:9]2[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]2)=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
308 mg
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Name
Quantity
857 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogen carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 191 mg
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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